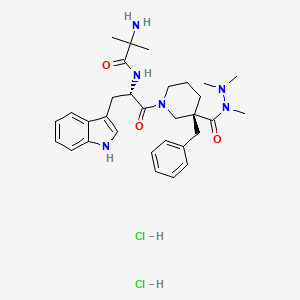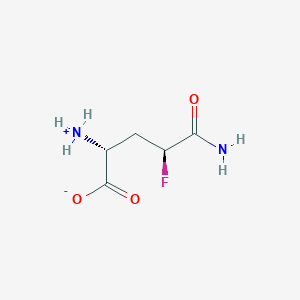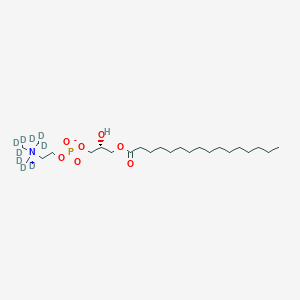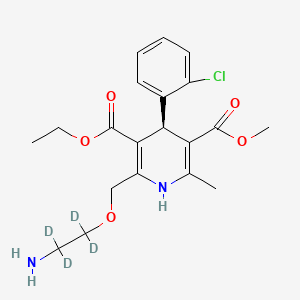
Anamorelin dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anamorelin dihydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor. It is primarily developed for the treatment of cancer anorexia-cachexia syndrome, a condition characterized by severe weight loss and muscle wasting in cancer patients . This compound significantly increases appetite, overall body weight, lean body mass, and muscle strength .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of anamorelin dihydrochloride involves the synthesis of anamorelin free base followed by its conversion to the dihydrochloride salt. The synthetic route typically includes the following steps:
Formation of the Anamorelin Free Base: The anamorelin free base is synthesized by reacting specific starting materials under controlled conditions. This involves the use of organic solvents and reagents to form the desired compound.
Conversion to Dihydrochloride Salt: The anamorelin free base is dissolved in an organic solvent and mixed with water and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as crystallization and purification are employed to achieve the desired quality .
化学反応の分析
Types of Reactions: Anamorelin dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the compound .
科学的研究の応用
Anamorelin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ghrelin receptor agonists and their interactions.
Biology: Investigated for its effects on appetite regulation, body weight, and muscle mass.
Medicine: Primarily used in the treatment of cancer anorexia-cachexia syndrome.
Industry: Employed in the development of new therapeutic agents targeting ghrelin receptors.
作用機序
Anamorelin dihydrochloride exerts its effects by selectively binding to the ghrelin/growth hormone secretagogue receptor. This binding stimulates the release of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3. These factors collectively enhance appetite, increase body weight, and improve muscle strength . The molecular targets and pathways involved include the ghrelin receptor and associated signaling pathways .
類似化合物との比較
Ghrelin: A natural ligand for the ghrelin receptor, involved in appetite regulation and growth hormone release.
MK-677: A non-peptide ghrelin receptor agonist with similar effects on appetite and body weight.
Capromorelin: Another ghrelin receptor agonist used in veterinary medicine for appetite stimulation.
Uniqueness of Anamorelin Dihydrochloride: this compound is unique due to its high selectivity and potency as a ghrelin receptor agonist. It has been specifically developed for the treatment of cancer anorexia-cachexia syndrome, making it a valuable therapeutic agent in oncology .
特性
IUPAC Name |
2-amino-N-[(2S)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.2ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);2*1H/t26-,31+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIVVUSOVOGKX-GXZDRCSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Cl2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








